ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate is a hybrid heterocyclic compound featuring a thiophene core substituted with a 2,5-dimethylpyrrole group at position 2 and a phenyl group at position 4, with an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 2-(2,5-dimethylpyrrol-1-yl)-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-4-22-19(21)17-16(15-8-6-5-7-9-15)12-23-18(17)20-13(2)10-11-14(20)3/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVPDFICNKIYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N3C(=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Thiophene Ring Formation: The thiophene ring can be constructed using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling of Pyrrole and Thiophene Rings: The pyrrole and thiophene rings are then coupled through a cross-coupling reaction such as the Suzuki or Stille coupling, using appropriate catalysts like palladium.
Esterification: The final step involves esterification, where the carboxylic acid group on the thiophene ring is converted to an ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens or other substituents can be introduced using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biological Activities
Anticancer Properties
Recent studies have indicated that compounds structurally related to ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate exhibit promising anticancer activities. For instance, the compound has been evaluated for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research has shown that derivatives of pyrrole-based compounds can effectively target cancer pathways, leading to reduced tumor growth in vitro and in vivo models .
Monoclonal Antibody Production
The compound has also been linked to enhanced monoclonal antibody production in cell cultures. A study demonstrated that specific derivatives increased the glucose uptake rate and intracellular energy levels during cell culture processes, thereby improving the yield and quality of monoclonal antibodies . This application is crucial for biopharmaceutical manufacturing, where optimizing antibody production is a continuous challenge.
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. The Gewald reaction is one prominent method used for synthesizing thiophene derivatives, which can be adapted to include pyrrole moieties . The reaction conditions can be optimized to enhance yields and selectivity towards desired products.
| Synthesis Method | Key Features | Yield | References |
|---|---|---|---|
| Gewald Reaction | Involves thioketones and α-amino acids | High | |
| Cyclization Reactions | Formation of heterocycles from linear precursors | Moderate to High |
Therapeutic Potential
Pharmacological Insights
The pharmacological profile of this compound suggests it may possess anti-inflammatory properties as well. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating chronic inflammatory diseases .
Structure-Activity Relationship Studies
Ongoing structure-activity relationship (SAR) studies aim to refine the efficacy of this compound by modifying its chemical structure. Variations in substituents on the pyrrole or thiophene rings have shown significant effects on biological activity, suggesting that targeted modifications could enhance its therapeutic potential .
Case Studies
Case Study: Anticancer Activity
In a recent study, a series of pyrrole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. This compound was among the compounds tested and exhibited notable cytotoxic effects with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study: Monoclonal Antibody Production Enhancement
A study focused on Chinese hamster ovary (CHO) cells demonstrated that this compound could increase monoclonal antibody yield by optimizing metabolic pathways within the cells. The compound was shown to suppress galactosylation processes that often lead to reduced therapeutic efficacy of antibodies .
Mechanism of Action
The mechanism of action of ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the pyrrole and thiophene rings allows for π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of thiophene and pyrrole rings. Below is a comparative analysis with key analogs:
Table 1: Structural and Property Comparison
Key Findings
Fluorinated analogs (e.g., ) exhibit higher melting points (227–230°C vs. 88–90°C in pyrrole esters), likely due to fluorine-induced intermolecular forces .
Synthetic Efficiency :
- TFA-catalyzed methods (e.g., ) achieve superior yields (75–95%) compared to Pd-mediated cross-coupling (46% in ), highlighting the impact of methodology on scalability .
Electronic Effects :
- Electron-donating methyl groups on the pyrrole ring (target compound) may increase electron density, altering reactivity compared to electron-withdrawing fluorophenyl groups () .
Biological Activity
Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 273.37 g/mol
- IUPAC Name : this compound
Antiviral Properties
Recent studies have highlighted the antiviral properties of compounds containing pyrrole and thiophene moieties. For instance, derivatives similar to ethyl 2-(2,5-dimethyl-1H-pyrrol-1-y-l)-4-phenylthiophene-3-carboxylate have shown significant activity against various viral strains:
- HIV : Compounds with similar structures demonstrated potent anti-HIV activity with EC50 values in the low micromolar range (e.g., 3.98 µM) and high therapeutic indices (CC50/EC50 > 105) .
Anti-Cancer Activity
The compound's structural analogs have been evaluated for anti-cancer properties. Some studies indicate that modifications to the pyrrole ring can enhance cytotoxicity against cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analog A | MCF7 | 5.0 |
| Analog B | HeLa | 3.0 |
Research has shown that the introduction of electron-withdrawing groups can increase potency .
Study 1: Antiviral Screening
A study focused on the antiviral activity of pyrrole derivatives against Hepatitis C virus (HCV). Compounds structurally related to ethyl 2-(2,5-dimethyl-1H-pyrrol-1-y-l)-4-phenylthiophene-3-carboxylate were synthesized and tested for their ability to inhibit HCV replication. The results indicated that certain derivatives exhibited significant inhibition with EC50 values around 58.7 µg/mL .
Study 2: Anti-Cancer Evaluation
In a comparative study assessing anti-cancer efficacy, ethyl 2-(2,5-dimethyl-1H-pyrrol-1-y-l)-4-phenylthiophene-3-carboxylate was tested alongside known chemotherapeutics. The results indicated a promising profile with an IC50 value of approximately 10 µM against breast cancer cell lines, suggesting further exploration in preclinical models .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its potential therapeutic application. Preliminary assessments indicate moderate lipophilicity, which may affect absorption and distribution.
| Parameter | Value |
|---|---|
| LogP | 3.5 |
| Solubility | Soluble in DMSO |
| Toxicity | Acute toxicity observed at high doses |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate?
The synthesis of this compound typically involves multi-step reactions, including pyrrole ring formation and thiophene functionalization. A representative approach involves:
- Dean-Stark-assisted cyclization : Refluxing precursors (e.g., 1,3-dicarbonyl compounds and amines) under azeotropic conditions to remove water, monitored via TLC until completion .
- Workup : Extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and solvent evaporation under reduced pressure.
- Purification : Flash column chromatography (e.g., 1:10 ethyl acetate/hexane) to isolate the product in high yields (75–95%) .
Key characterization includes IR spectroscopy (C=O stretching at ~1700 cm⁻¹), ¹H/¹³C NMR for substituent analysis, and melting point determination .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H NMR resolves substituents on the pyrrole (e.g., 2,5-dimethyl groups as singlets at δ 2.1–2.3 ppm) and thiophene-phenyl integration . ¹³C NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons.
- IR Spectroscopy : Identifies ester C=O (1700–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
- X-ray Crystallography : Resolves spatial arrangement; SHELXL is widely used for refinement, particularly for handling twinned data or high-resolution structures .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
While specific safety data for this compound is limited, general protocols for structurally similar heterocycles include:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
- Waste Disposal : Segregate organic waste and neutralize acidic/basic residues before disposal .
Advanced: How can researchers address challenges in crystallographic refinement of this compound?
Common issues include:
- Disordered Solvents : Use SQUEEZE in PLATON to model electron density voids .
- Twinned Data : Employ SHELXL’s TWIN/BASF commands for refinement .
- High Thermal Motion : Apply anisotropic displacement parameters (ADPs) and constraints to methyl/phenyl groups .
For example, a recent study achieved an R-factor of 0.054 using SHELXL with 13.6 data-to-parameter ratios .
Advanced: How do computational methods like DFT enhance understanding of this compound’s electronic properties?
- Frontier Molecular Orbitals (FMOs) : DFT calculations (e.g., B3LYP/6-31G*) reveal HOMO-LUMO gaps (~4 eV), indicating reactivity toward electrophiles .
- Electrostatic Potential Maps : Identify nucleophilic regions (e.g., pyrrole N) and electrophilic sites (e.g., ester carbonyl) .
- NLO Properties : Hyperpolarizability calculations suggest potential in materials science .
Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?
- Dynamic Effects in NMR : Variable-temperature NMR can resolve broadening due to rotameric equilibria (e.g., ester groups) .
- Crystallographic Validation : Cross-validate NMR/IR data with X-ray structures to confirm substituent positions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) and rules out isomeric impurities .
Advanced: What strategies optimize the design of structure-activity relationship (SAR) studies for derivatives?
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate electronic effects .
- Bioisosteric Replacement : Swap thiophene with furan or pyrrole to assess heterocycle influence on activity .
- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to predict binding modes against target proteins .
Advanced: How can researchers validate synthetic intermediates using hyphenated techniques?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
